molecular formula C8H6ClNO2 B13830794 N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide

Cat. No.: B13830794
M. Wt: 183.59 g/mol
InChI Key: HCBLXIBNCBQRGE-UHFFFAOYSA-N
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Description

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a chloro-substituted cyclohexadienone ring, which is conjugated with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide typically involves the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines. This reaction is carried out in pyridine at low temperatures (around 0°C) to form the desired product . The reaction conditions are crucial to ensure the formation of the correct isomer and to maximize yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide involves its interaction with biological molecules. The compound can undergo redox reactions, affecting the redox state of cells and leading to cytotoxic effects . It can also inhibit the growth of certain fungi and bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is unique due to its chloro substitution, which enhances its biological activity compared to other similar compounds. The presence of the chloro group increases its reactivity and potential for forming various derivatives with significant biological activities.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide

InChI

InChI=1S/C8H6ClNO2/c1-5(11)10-8-6(9)3-2-4-7(8)12/h2-4H,1H3

InChI Key

HCBLXIBNCBQRGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C(=O)C=CC=C1Cl

Origin of Product

United States

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